5-Amino-2-cyclohexylisoindole-1,3-dione
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Overview
Description
5-Amino-2-cyclohexylisoindole-1,3-dione: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of an amino group at the 5-position and a cyclohexyl group at the 2-position on the isoindole-1,3-dione ring system .
Mechanism of Action
Target of Action
Similar compounds such as isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Result of Action
Similar compounds have shown promising applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound is known to be solid at room temperature
Temporal Effects in Laboratory Settings
The compound is known to be stable at room temperature . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyclohexylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization . One common method involves the reaction of phthalic anhydride with cyclohexylamine under acidic conditions to form the intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-cyclohexylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of isoindole derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its derivatives may exhibit biological activity against various diseases, including cancer and microbial infections .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
- 5-Amino-2-cycloheptylisoindole-1,3-dione
- 5-Amino-2-phenylisoindole-1,3-dione
- 5-Amino-2-benzylisoindole-1,3-dione
Comparison: Compared to its similar compounds, 5-Amino-2-cyclohexylisoindole-1,3-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
5-amino-2-cyclohexylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVOYFTHDDTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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